N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide
Description
“N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide” is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-5-17(3)15(22)20(16(23)18-17)19-14(21)11(2)25-10-12-7-6-8-13(9-12)24-4/h6-9,11H,5,10H2,1-4H3,(H,18,23)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPFYFHIEROLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)NC(=O)C(C)OCC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide” typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions using ethyl and methyl halides in the presence of a base.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the imidazolidinone intermediate with a methoxyphenyl derivative, often through nucleophilic substitution.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a propanoyl chloride or similar reagent to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form linear amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Linear amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Binding: May interact with proteins, affecting their function.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide” would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide
- N-(4-ethyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide
Uniqueness
The presence of both ethyl and methyl groups on the imidazolidinone ring, along with the methoxyphenyl and propanamide moieties, gives “N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide” unique chemical properties that may enhance its reactivity and specificity in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
